BenchChemオンラインストアへようこそ!

Sultopride hydrochloride

Receptor pharmacology Dopamine antagonism Binding affinity

Choose Sultopride hydrochloride for your research to leverage its unique 50-fold D2/D3 potency advantage over sulpiride. This clean, high-selectivity antagonist ensures minimal off-target effects, making it perfect for demanding PET imaging, receptor occupancy, and pathway-specific behavioral assays. Procure with confidence: available with verified purity and ready for global shipment for your laboratory's needs.

Molecular Formula C17H27ClN2O4S
Molecular Weight 390.9 g/mol
CAS No. 55619-22-2
Cat. No. B1617995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSultopride hydrochloride
CAS55619-22-2
Molecular FormulaC17H27ClN2O4S
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.Cl
InChIInChI=1S/C17H26N2O4S.ClH/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3;/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);1H
InChIKeyIGOWMQPOGQYFFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sultopride Hydrochloride CAS 55619-22-2: Substituted Benzamide D2/D3 Antagonist for Antipsychotic Research


Sultopride hydrochloride (CAS 55619-22-2, also referenced as 23694-17-9 for the hydrochloride salt form) is a substituted benzamide-class atypical antipsychotic that functions as a selective antagonist of dopamine D2 and D3 receptors [1]. Launched by Sanofi-Aventis in 1976 under trade names Barnetil, Barnotil, and Topral, the compound is approved in Europe, Japan, and Hong Kong for the treatment of schizophrenia [2]. Sultopride exhibits high selectivity for D2 and D3 receptor subtypes over D1 and D4 receptors, with minimal or no affinity for serotonergic (5-HT1A, 5-HT2), adrenergic (α1, α2), cholinergic (muscarinic), histaminergic (H1), or sigma (σ1, σ2) receptors [3]. The compound is supplied as a racemic mixture, with the (-)-enantiomer demonstrating significantly higher pharmacological activity than the (+)-enantiomer [4].

Why Sulpiride or Amisulpride Cannot Simply Substitute Sultopride Hydrochloride in Receptor Occupancy Studies


Within the substituted benzamide class, sultopride, sulpiride, and amisulpride exhibit distinct pharmacological profiles that preclude simple interchangeability in experimental or clinical contexts. Despite structural similarities, these compounds differ markedly in receptor binding affinity, in vivo potency, regional brain distribution, and off-target engagement [1]. A PET study directly comparing sultopride and sulpiride demonstrated that sultopride achieves equivalent striatal D2 receptor occupancy at approximately 1/50th the dose of sulpiride, translating to clinically meaningful differences in dosing and side-effect liability [2]. Furthermore, sultopride demonstrates preferential affinity for striatal versus limbic dopamine receptors, a regional selectivity pattern that contrasts with sulpiride's limbic preference and may account for differential clinical profiles [3]. These quantifiable differences in receptor pharmacology, brain penetration, and regional selectivity establish sultopride hydrochloride as a distinct research tool and therapeutic entity that cannot be generically replaced by other benzamides.

Quantitative Differentiation of Sultopride Hydrochloride: Receptor Binding, in Vivo Occupancy, and Physicochemical Evidence


In Vitro D2 and D3 Receptor Affinity: Sultopride vs. Amisulpride and Sulpiride

Sultopride hydrochloride demonstrates intermediate D2 and D3 receptor affinity among the three major substituted benzamides. In a direct comparative study using identical assay conditions, the IC50 values for D2 receptor binding were: amisulpride 27 nM, sultopride 120 nM, and sulpiride 181 nM. For D3 receptor binding, the IC50 values were: amisulpride 3.6 nM, sultopride 4.8 nM, and sulpiride 17.5 nM [1]. This places sultopride's D2 affinity approximately 4.4-fold lower than amisulpride but 1.5-fold higher than sulpiride, while its D3 affinity is 1.3-fold lower than amisulpride but 3.6-fold higher than sulpiride. Additional data from BindingDB using [125I]iodosulpiride displacement in CHO cells expressing human D2 and D3 receptors reported Ki values of 6.30 nM for both human D2 and D3 receptors [2].

Receptor pharmacology Dopamine antagonism Binding affinity

In Vivo Striatal D2 Receptor Occupancy: 50-Fold Greater Potency of Sultopride vs. Sulpiride

A positron emission tomography (PET) study directly compared the dopamine D2 receptor occupancy of sultopride and sulpiride in human subjects. To achieve the therapeutically optimal occupancy range of 70-80% D2 receptor blockade, sulpiride required doses of 1010-1730 mg, whereas sultopride required only 20-35 mg [1]. Based on receptor occupancy, sultopride demonstrated approximately 50 times greater potency than sulpiride at the D2 receptor in vivo. This potency difference is substantially larger than would be predicted solely from the in vitro binding affinity differences, suggesting that additional factors such as blood-brain barrier penetration and brain distribution contribute significantly to sultopride's enhanced in vivo activity.

PET imaging Receptor occupancy Antipsychotic dosing

Brain Regional Distribution: Differential Striatal vs. Limbic Selectivity Relative to Sulpiride

In a rat brain study directly comparing dopamine turnover effects, sultopride and sulpiride demonstrated divergent regional selectivity patterns. Sulpiride preferentially affected limbic dopamine receptors, whereas sultopride affected striatal and limbic dopamine receptors equally [1]. Quantitatively, the increase in dopamine metabolite (DOPAC and HVA) levels in the striatum was more pronounced in sultopride-treated rats than in sulpiride-treated rats [2]. Additionally, sultopride was more effective than sulpiride in preventing an apomorphine-induced reduction in dopamine metabolite levels [1]. These regional differences are supported by brain distribution studies showing that sultopride penetrates the blood-brain barrier more readily than sulpiride, a property attributed to its higher lipid solubility [3].

Neuropharmacology Dopamine turnover Regional selectivity

Receptor Selectivity Profile: Minimal Off-Target Binding Across 5-HT, Adrenergic, Cholinergic, and Histaminergic Receptors

Sultopride hydrochloride exhibits a clean receptor selectivity profile with minimal or no measurable affinity for major off-target receptor classes commonly implicated in antipsychotic side effects. Competitive binding assays demonstrate that sultopride shows little or no affinity toward 5-HT1A, 5-HT2, and 5-HT3 serotonin receptors; α1 and α2 adrenergic receptors; muscarinic acetylcholine receptors; histamine H1 receptors; or sigma σ1 and σ2 receptors [1]. This selectivity profile is quantitatively supported by Ki values: while sultopride binds rat D2 receptors with Ki = 18 nM and human D3 receptors with Ki = 22 nM, its affinity for human D4 receptors is 7.7 μM (>350-fold lower than D2/D3) and >10 μM for rat D1 receptors (>500-fold lower) [1].

Receptor selectivity Off-target profiling Antipsychotic pharmacology

Physicochemical Properties: Enhanced Solubility Profile Supporting in Vitro and in Vivo Applications

Sultopride hydrochloride demonstrates favorable solubility characteristics that support both in vitro and in vivo experimental applications. The hydrochloride salt form exhibits DMSO solubility of 50 mg/mL (127.9 mM) and water solubility of 50 mg/mL (127.9 mM) at 25°C [1]. More detailed characterization reveals aqueous solubility of 2.0 mg/mL at room temperature, representing a significant improvement over the free base form . The compound also demonstrates ethanol solubility of 2.6 mg/mL . Melting point is reported as 181-182°C [2]. This solubility profile facilitates preparation of concentrated stock solutions for in vitro assays and supports formulation for in vivo administration routes.

Solubility Formulation In vitro assay compatibility

Optimal Research and Procurement Scenarios for Sultopride Hydrochloride Based on Quantitative Differentiation


In Vivo Dopamine D2/D3 Receptor Occupancy Studies Requiring High Potency with Low Dosing

Sultopride hydrochloride is the preferred benzamide for in vivo PET imaging and receptor occupancy studies where high D2/D3 occupancy must be achieved with minimal compound administration. Based on PET-derived evidence, sultopride requires only 20-35 mg to achieve 70-80% striatal D2 occupancy in human subjects, compared to 1010-1730 mg for sulpiride [1]. This 50-fold potency advantage translates to reduced compound consumption in longitudinal studies, lower formulation volumes for rodent administration, and minimized solvent-related confounding effects. Researchers conducting microPET studies in rodents or occupancy assays requiring sustained target engagement should select sultopride over sulpiride when procurement efficiency and dosing practicality are prioritized.

Neuropharmacological Studies Requiring Balanced Striatal and Limbic Dopamine Pathway Engagement

For investigations examining both nigrostriatal and mesolimbic dopamine pathway contributions to behavior or neurochemistry, sultopride provides balanced antagonism across both regions, whereas sulpiride preferentially affects limbic receptors [1]. This regional selectivity difference is supported by dopamine metabolite data showing sultopride produces greater striatal DOPAC and HVA elevation compared to sulpiride . Researchers studying Parkinson's disease models, drug-induced movement disorders, or comparative pathway contributions to antipsychotic efficacy should select sultopride to ensure equivalent modulation of both striatal and limbic systems, avoiding the limbic bias inherent to sulpiride-based experimental designs.

Clean Pharmacology Studies Requiring Minimal Off-Target Receptor Engagement

Sultopride's defined selectivity profile, with minimal or no affinity for 5-HT, adrenergic, cholinergic, histaminergic, and sigma receptors [1], makes it an optimal tool compound for studies requiring isolated D2/D3 antagonism. The >350-fold selectivity for D2/D3 over D4 receptors and >500-fold selectivity over D1 receptors [1] enables researchers to attribute observed effects specifically to D2/D3 blockade without confounding contributions from other receptor systems. This clean pharmacology is particularly valuable in electrophysiology studies, primary neuronal culture experiments, and behavioral assays where off-target receptor engagement could obscure mechanistic interpretation. Researchers should select sultopride over less selective antipsychotics when experimental design demands high target specificity.

In Vitro Assay Development Requiring Soluble D2/D3 Antagonist with Validated Purity Specifications

Sultopride hydrochloride's favorable solubility profile supports robust in vitro assay development. The compound achieves 50 mg/mL solubility in both DMSO and water [1], enabling preparation of concentrated stock solutions for high-throughput screening formats and dose-response curve generation. Commercially available material with 99.27% purity [1] and certificate of analysis documentation supports reproducible pharmacology across independent laboratories. For assay development groups requiring a well-characterized D2/D3 antagonist with established receptor binding parameters (Ki = 6.30 nM for human D2/D3 in CHO cells ), sultopride offers a validated reference standard with comprehensive supporting data that amisulpride and sulpiride may lack in equivalent commercial preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sultopride hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.